Home > Products > Screening Compounds P101172 > 2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid
2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid -

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid

Catalog Number: EVT-5506227
CAS Number:
Molecular Formula: C16H17ClN4O2
Molecular Weight: 332.78 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alkyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates

Compound Description:

This group of compounds features a pyrimidine core with a 2-pyridyl group at position 4, an alkyl ester at position 5, and a methyl group at position 6. They were synthesized and evaluated as potential calcium channel antagonists. Among them, ethyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylate demonstrated the most potent activity, although it was significantly weaker than the reference drug nifedipine. These derivatives did not exhibit any inotropic effect on the heart, indicating a lack of significant influence on cardiac contractile force.

Relevance:

Alkyl 6-methyl-4-(2-trifluoromethylphenyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates

Relevance:

2-Heterosubstituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters

Compound Description:

This group of compounds, represented by the general structure 8, was designed to mimic the activity of dihydropyridine calcium channel blockers while lacking the potential for CS symmetry. Biological evaluations demonstrated that some of these compounds exhibit potent calcium channel blocking activities, mimicking the effects of dihydropyridines. The presence of a branched ester (such as isopropyl or sec-butyl) and an alkylthio group (such as SMe) at specific positions was identified as being crucial for enhancing their biological activity.

Relevance:

3-Substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters

Compound Description:

In a study aimed at enhancing the potency of dihydropyrimidine calcium channel blockers, researchers developed a series of 3-substituted-1,4-dihydropyrimidines, denoted as compounds 3. These compounds were designed by modifying the previously investigated 2-heteroalkyl-1,4-dihydropyrimidines (compounds 2). This modification significantly increased their potency compared to their predecessors.

Relevance:

3-Carbamoyl-4-aryl-1,2,3,4-tetrahydro-6-methyl-5-pyrimidinecarboxylic acid esters

Compound Description:

This group of compounds, exemplified by compound 5 and its metabolites (6-10), were investigated for their antihypertensive activity related to their calcium channel blocking properties. Notably, metabolites 6 and 7 exhibited significantly higher potency compared to the parent compound, indicating that metabolic transformations can lead to the formation of more active species. Further optimization of this structural class, particularly focusing on analogs of metabolite 7, led to the identification of compounds with improved in vivo antihypertensive activity, including 17g, 17j, and 17p. The resolution of compound 7 into its enantiomers revealed that the R-(-)-enantiomer (20a) was more potent and had a longer duration of action than the S-(+)-enantiomer and even the reference drug nifedipine.

Properties

Product Name

2-(4-(2-Chlorophenyl)piperazin-1-yl)-6-methylpyrimidine-4-carboxylic acid

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-6-methylpyrimidine-4-carboxylic acid

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

InChI

InChI=1S/C16H17ClN4O2/c1-11-10-13(15(22)23)19-16(18-11)21-8-6-20(7-9-21)14-5-3-2-4-12(14)17/h2-5,10H,6-9H2,1H3,(H,22,23)

InChI Key

UZKPPVAGKRUNEH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)O

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.